molecular formula C9H9BrF3NO B13285803 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13285803
M. Wt: 284.07 g/mol
InChI Key: UFBYOCPPSTZWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is a halogenated amino alcohol derivative characterized by a 4-bromo-3-fluorophenyl group attached to a propanol backbone with dual fluorine substituents at the C2 position and an amino group at C3. Its molecular formula is C₉H₈BrF₃NO, with a molecular weight of 283.06 g/mol.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H9BrF3NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2

InChI Key

UFBYOCPPSTZWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(CO)(F)F)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common approach is the Staudinger cycloaddition, which is used to form the initial ring structure. This method involves the reaction of an azide with a ketene to produce a monocyclic β-lactam

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL (Target) C₉H₈BrF₃NO 283.06 4-Bromo-3-fluorophenyl, -NH₂, -OH, 2,2-diF Potential kinase inhibitor (inferred)
3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-OL () C₈H₉BrF₂N₂O 267.07 5-Bromopyridin-3-yl, -NH₂, -OH, 2,2-diF Unspecified pharmacological activity
Tartrate salt of 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyltetrahydro-β-carboline)-2,2-difluoropropan-1-OL () Complex tartrate salt N/A Difluoropropanol, fluorinated azetidine, β-carboline Anticancer therapy (explicitly stated)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () C₂₁H₂₃FN₂O₂ 366.43 4-Fluorophenyl, dimethylaminopropyl, lactam Pharmacopeial standards (dissolution testing)
(S)-2-(4-Trifluoromethyl-phenylamino)-propan-1-ol () C₁₀H₁₂F₃NO 219.21 4-Trifluoromethylphenyl, chiral -NH-, -OH Chiral building block for drug synthesis

Key Differences and Implications

Aromatic Ring Variations: The target compound features a bromo- and fluoro-substituted phenyl ring, enhancing hydrophobic interactions and electronic effects. The trifluoromethyl group in ’s compound provides strong electron-withdrawing effects, which may alter metabolic stability compared to the target’s bromo-fluoro combination .

Backbone and Functional Groups: The difluoropropanol moiety is shared with ’s anticancer compound, suggesting this group may contribute to target binding in kinase or enzyme inhibition .

Biological Activity: The tartrate salt in demonstrates explicit anticancer applications, likely due to its β-carboline core (a known DNA intercalator) combined with fluoropropanol’s solubility-enhancing properties . The target compound’s lack of a charged group (e.g., tartrate) may reduce aqueous solubility but improve membrane permeability for central nervous system targets.

Biological Activity

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL, identified by its CAS number 1337661-16-1, is a fluorinated organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is C9H9BrF3NOC_9H_9BrF_3NO, with a molecular weight of approximately 284.07 g/mol. The structure features an amino group, multiple fluorine substituents, and a hydroxyl group, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC₉H₉BrF₃NO
Molecular Weight284.07 g/mol
CAS Number1337661-16-1
Boiling PointNot available
PurityNot specified

Antibacterial Properties

Preliminary studies indicate that 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL exhibits antibacterial activity . The compound's interaction with bacterial enzymes suggests it may inhibit key metabolic pathways essential for bacterial growth. Research is ongoing to elucidate the specific mechanisms through which it exerts this effect.

Anticancer Potential

In addition to its antibacterial properties, the compound has shown promise as an anticancer agent . Initial findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies are being conducted to understand how the compound interacts with cancer cell signaling pathways.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL resulted in significant cell death compared to untreated controls. The compound's effectiveness varied among different cell types, indicating selective cytotoxicity.
  • Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition could disrupt the normal functioning of cells and lead to enhanced therapeutic effects against both bacterial infections and tumors.

The precise mechanisms by which 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL exerts its biological effects are still under investigation. However, several hypotheses include:

  • Protein Binding : The compound may bind to specific proteins or enzymes in cells, altering their function and leading to therapeutic outcomes.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound could induce oxidative stress in target cells, contributing to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL?

  • Methodology : Synthesis typically involves halogenated aromatic intermediates. For example, a nitroalkene intermediate can be generated via condensation of 4-bromo-3-fluorobenzaldehyde with nitromethane under basic conditions, followed by stereoselective reduction to yield the amino alcohol . Key considerations include:

  • Catalysts : Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating enantiomers.
    • Yield Optimization : Reaction temperatures below 0°C improve enantiomeric excess (e.g., 85% ee at -20°C) .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., R/S designation) .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR distinguishes fluorinated substituents; coupling constants (e.g., JFF=1215HzJ_{F-F} = 12-15 \, \text{Hz}) confirm spatial proximity of difluoro groups .
  • Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers (retention times vary by >2 min for R vs. S forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.